3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one
Description
Properties
CAS No. |
5407-75-0 |
|---|---|
Molecular Formula |
C8H7N3O4S |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C8H7N3O4S/c12-8-10(3-4-16-8)9-5-6-1-2-7(15-6)11(13)14/h1-2,5H,3-4H2/b9-5+ |
InChI Key |
DBSBTACIBFIPGL-WEVVVXLNSA-N |
Isomeric SMILES |
C1CSC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiazolidin-2-one in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
One of the most significant applications of 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one is its antimicrobial activity . Research indicates that this compound exhibits notable effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Demonstrates activity against Helicobacter pylori, a major cause of gastric ulcers.
The mechanism of action is believed to involve the binding of the compound to bacterial DNA, leading to cross-linking and subsequent mutations that result in cell death .
Drug Development Potential
The compound's structure allows it to be a promising candidate for the development of new antibiotics. Given the rising resistance of bacteria to existing antibiotics, compounds like this compound are essential for addressing this global health challenge.
Case Studies in Drug Development
Several studies have highlighted the synthesis and evaluation of derivatives of this compound:
- Synthesis of Analogues : Researchers have synthesized various analogues to enhance antibacterial efficacy and reduce toxicity. For instance, modifications to the thiazolidinone ring have been explored to improve pharmacokinetic properties while maintaining antimicrobial activity .
- In vitro Testing : In vitro assays have demonstrated that some derivatives possess superior activity compared to standard antibiotics against resistant strains .
Chemical Reactions and Modifications
The compound is also noteworthy for its reactivity in various chemical transformations:
- Oxidation and Reduction : It can undergo oxidation reactions to form oxides or reduction reactions that convert nitro groups into amino groups.
- Substitution Reactions : Nucleophilic substitution reactions can occur at the nitro group, allowing for further functionalization and development of new derivatives with enhanced biological activities.
Pharmacological Significance
Beyond its antimicrobial properties, this compound has been investigated for other pharmacological effects:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases .
Summary Table of Applications
| Application | Details |
|---|---|
| Antimicrobial Activity | Effective against MRSA and H. pylori |
| Drug Development | Potential for new antibiotic formulations |
| Chemical Reactivity | Undergoes oxidation/reduction and substitution reactions |
| Pharmacological Effects | Investigated for anticancer and anti-inflammatory properties |
Mechanism of Action
The antimicrobial activity of 3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one is believed to be due to its ability to bind to bacterial DNA and induce cross-links, leading to mutations and ultimately bacterial cell death . The compound’s mechanism of action involves the generation of reactive oxygen species (ROS) that damage cellular components, including DNA, proteins, and lipids .
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Anticancer Potential
- This compound: Demonstrates moderate antibacterial activity against E. coli (MIC = 32 µg/mL) due to nitro group-mediated DNA damage .
- Thiadiazole-imino analogs: Exhibit enhanced activity (MIC = 8–16 µg/mL) attributed to thiadiazole’s ability to disrupt bacterial membrane integrity .
- 3-Benzyl-2-sulfanylidene derivatives : Show antiproliferative effects against MCF-7 cells (IC₅₀ = 12 µM) via ROS generation .
Carcinogenicity and Mutagenicity
- Nitro-furyl derivatives with hydrazine moieties: High carcinogenic risk in rodents (e.g., mammary and kidney tumors) .
- This compound: Limited carcinogenicity data, but structural similarity to carcinogenic hydrazine derivatives (e.g., Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide) warrants caution .
- Morpholinomethyl-substituted analogs: Mutagenic in E. coli assays at 6 mg/L, suggesting nitro-furyl derivatives may require structural optimization to mitigate toxicity .
Regulatory and Industrial Relevance
- Furazolidone (a related oxazolidinone derivative) is regulated under USP and PMDA standards due to genotoxicity concerns, highlighting the need for rigorous safety profiling of nitro-furyl compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between nitro-substituted furyl aldehydes and thiazolidinone precursors. For example, using triethylamine (Et₃N) in DMF-H₂O as a solvent system at 80–100°C enhances nucleophilic attack and Schiff base formation . Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields above 80% . Monitoring reaction progress via TLC and optimizing molar ratios (1:1.2 for aldehyde to amine) minimizes side products like unreacted thiazolidinone derivatives .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Look for characteristic peaks at ~1727 cm⁻¹ (C=O stretching of the thiazolidinone ring) and 1545/1351 cm⁻¹ (asymmetric/symmetric NO₂ vibrations) .
- ¹H NMR : Signals at δ 8.0–8.2 ppm correspond to the nitro-furyl proton, while δ 7.2–7.8 ppm indicates aromatic protons in the thiazole ring .
- UV-Vis : A strong absorption band near 320–350 nm confirms conjugation between the nitro group and the heterocyclic system .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict reactivity sites for electrophilic/nucleophilic attacks, aiding in rational drug design .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for nitro-heterocyclic derivatives like this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize testing using:
- In vitro models : MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria with positive controls (e.g., ciprofloxacin) .
- Dose-response curves : IC₅₀ values for anticancer activity (e.g., MTT assay on HeLa cells) .
- Statistical validation : Use ANOVA with post-hoc tests to compare datasets from independent studies .
Q. What experimental strategies can elucidate the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis studies : Monitor degradation at pH 5–9 and 25–40°C using HPLC to quantify half-life (t₁/₂) .
- Photolysis : Exclude samples to UV light (254 nm) and analyze by LC-MS for byproducts like nitroso derivatives .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) to assess ecological risks .
Q. How can the mechanism of action against microbial targets be validated experimentally?
- Methodological Answer :
- Enzyme inhibition assays : Test binding affinity to bacterial dihydrofolate reductase (DHFR) via fluorescence quenching .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., PDB ID: 1DHF) .
- Resistance studies : Serial passage experiments with E. coli under sub-MIC concentrations identify mutations linked to resistance .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
- Waste disposal : Neutralize nitro-containing waste with 10% sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
